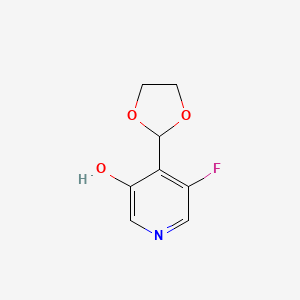

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol

説明

Structure

3D Structure

特性

分子式 |

C8H8FNO3 |

|---|---|

分子量 |

185.15 g/mol |

IUPAC名 |

4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2 |

InChIキー |

NVJYQBUINGOTSI-UHFFFAOYSA-N |

正規SMILES |

C1COC(O1)C2=C(C=NC=C2O)F |

製品の起源 |

United States |

Advanced Synthetic Strategies for 4 1,3 Dioxolan 2 Yl 5 Fluoropyridin 3 Ol

Methodologies for the Construction of Fluorinated Pyridine (B92270) Cores

The introduction of fluorine into a pyridine ring is a key step in the synthesis of many biologically active compounds. uni-muenster.denih.gov Several methodologies have been developed for this purpose, including regioselective fluorination, de novo synthesis, and functional group transformations.

Direct fluorination of the pyridine ring can be achieved using electrophilic fluorinating reagents. acs.orgresearchgate.net One of the most common reagents for this purpose is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgnih.gov This reagent allows for the regioselective fluorination of various pyridine derivatives, often at the position adjacent to the nitrogen atom. acs.orgorgsyn.org The regioselectivity of the reaction can be influenced by the electronic properties of the substituents on the pyridine ring. acs.org For example, 3-substituted pyridines with electron-withdrawing groups tend to undergo fluorination at the 2-position. acs.org

Another approach for regioselective fluorination involves the use of silver(II) fluoride (B91410) (AgF₂). orgsyn.org This reagent has been shown to be effective for the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom. orgsyn.org The reaction is tolerant of a wide range of functional groups and can be performed at or near room temperature. orgsyn.org

| Reagent | Substrate | Position of Fluorination | Reference |

| Selectfluor | Imidazo[1,2-a]pyridines | 3-position | acs.org |

| AgF₂ | 3-Substituted Pyridines | 2-position | orgsyn.orgacs.org |

| N-Fluorobis(trifluoromethanesulfonyl)imide | Methylpyridines | 4-(fluoromethyl) | nih.gov |

De novo synthesis involves the construction of the pyridine ring from acyclic precursors. researchgate.netchemrxiv.org This approach offers a high degree of flexibility, allowing for the introduction of various substituents at specific positions. One common strategy involves the condensation of a 1,3-dicarbonyl compound with an enamine or a related species.

A novel route for the synthesis of 2-amino-5-fluoropyridine (B1271945) starts from 2-aminopyridine. researchgate.net The process involves several steps: nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net This method avoids the need for 2-chloro-5-aminopyridine as a starting material, which can be difficult to separate from its intermediates. researchgate.net

Another approach involves the use of cyclization reactions. For instance, pharmacologically significant fluorinated pyridines can be assembled through a reductive system that promotes the N-O bond cleavage of oximes. researchgate.net

An alternative to direct fluorination is the transformation of an existing functional group into a fluorine atom. researchgate.net A common method is the Balz-Schiemann reaction, where an amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, such as fluoroboric acid, to introduce the fluorine atom. This method has been successfully applied to the synthesis of 5-fluoropyridines. researchgate.net

Another strategy involves nucleophilic aromatic substitution (SNAᵣ) reactions. nih.gov In this approach, a leaving group, such as a chlorine or bromine atom, is displaced by a fluoride ion. The reactivity of halopyridines in SNAᵣ reactions is enhanced by the presence of electron-withdrawing groups on the ring. acs.org Fluoropyridines themselves can undergo further SNAᵣ reactions, with the fluorine atom being displaced by other nucleophiles. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than the corresponding reaction of 2-chloropyridine. acs.orgnih.gov

Approaches for the Introduction of the Pyridin-3-ol Moiety

The introduction of a hydroxyl group at the 3-position of the pyridine ring is another crucial step in the synthesis of the target compound. nih.govacs.org

Direct C-H hydroxylation at the 3-position of the pyridine ring is challenging due to the electron-deficient nature of the pyridine core. nih.govacs.org However, recent advances have led to the development of methods for the selective C3-hydroxylation of pyridines. One such method involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This metal-free transformation is operationally simple and compatible with a diverse array of functional groups. acs.orgnih.gov The reaction proceeds through the formation of an oxaziridine (B8769555) intermediate, which then rearranges to afford the 3-hydroxypyridine (B118123) product. acs.org This strategy has been successfully applied to the late-stage functionalization of pyridine-containing molecules. acs.orgnih.gov

Cyclization reactions provide a powerful tool for the construction of substituted pyridin-3-ols. osi.lvmdpi.com For example, the cyclization of substituted (2-pyridylthio)phenylacetic acids can lead to the formation of mesoionic thiazolo[3,2-a]pyridinium-3-olates. osi.lv The direction of the cyclization is influenced by the acidity of the medium and the nature of the substituents on the pyridine nucleus. osi.lv

Another approach involves the [3+3] cyclization of pyridinium (B92312) 1,4-zwitterions with various partners to construct six-membered heterocyclic rings. mdpi.com These reactions can be used to synthesize a variety of substituted pyridines, including those with a hydroxyl group at the 3-position.

Rearrangement Reactions for Pyridin-3-ol Formation

The formation of the pyridin-3-ol core is a critical step in the synthesis of the target compound. While classical condensation reactions like the Hantzsch or Guareschi-Thorpe syntheses are foundational, rearrangement reactions offer alternative pathways to uniquely substituted pyridines that may not be accessible through traditional means. researchgate.netnih.gov

One notable strategy involves the rearrangement of N-acylated aminopyridines. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a formal two-carbon insertion, yielding pyridin-4-yl α-substituted acetamides through an intramolecular nucleophilic aromatic substitution of a presumed N-acylated intermediate. nih.gov While not a direct route to a pyridin-3-ol, this type of rearrangement highlights the potential for skeletal reorganization in constructing substituted pyridines.

Another relevant transformation is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of pyrroles to 3-halopyridines using dihalocarbenes. chemrxiv.org A subsequent nucleophilic substitution could potentially introduce the required 3-hydroxyl group. Similarly, the Boekelheide reaction, involving the rearrangement of pyridine N-oxides with acylating agents, provides another avenue for functionalizing the pyridine ring, typically at the α-position but with possibilities for migration at other positions depending on the substrate. chemrxiv.org

A plausible, though not explicitly documented, pathway to a 5-fluoropyridin-3-ol could involve the diazotization of a corresponding 3-amino-5-fluoropyridine (B1296810) precursor, followed by hydrolysis. The synthesis of 3-amino-5-fluoropyridine itself can be achieved through various routes, including the Hofmann rearrangement of 5-fluoronicotinamide (B1329777) or the catalytic hydrogenation of halogenated precursors. chemicalbook.comguidechem.com

Integration of the 1,3-Dioxolan-2-yl Substituent

The 1,3-dioxolane (B20135) moiety serves as a protecting group for the aldehyde functionality at the C4 position of the pyridine ring. Its introduction is a crucial step, typically performed after the formyl group has been installed.

Acetalization and Ketalization Techniques for Dioxolane Formation

The most direct and widely used method for forming the 1,3-dioxolane ring is the acid-catalyzed acetalization of a corresponding aldehyde with ethylene (B1197577) glycol. organic-chemistry.org This reaction is an equilibrium process, and the removal of water is essential to drive it to completion. A common laboratory technique employs a Dean-Stark apparatus in a solvent like toluene (B28343) with a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TSA). organic-chemistry.org

A variety of catalysts can be employed to facilitate this transformation under different conditions, offering a range of selectivities and mildness. Lewis acids like zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) are effective, often allowing the reaction to proceed under milder conditions than strong Brønsted acids. nih.gov This is particularly important when dealing with acid-sensitive functional groups that may be present on the pyridine ring. organic-chemistry.org Furthermore, methods that avoid the generation of water, such as using trialkyl orthoformates or molecular sieves, can also be highly effective. nih.gov

The table below summarizes various conditions for the formation of 1,3-dioxolanes from carbonyl compounds.

| Carbonyl Substrate | Reagents | Catalyst | Solvent | Conditions | Yield |

| Aldehydes/Ketones | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | Good |

| Aldehydes/Ketones | Trialkyl orthoformate, Alcohol | Tetrabutylammonium tribromide | Alcohol | - | Excellent |

| Hydroxyacetophenones | Diol, Triisopropyl orthoformate | Cerium(III) trifluoromethanesulfonate | - | Mild | Good |

| Furfural | Ethylene Glycol | None | Cyclohexane | 160 °C, 2 h | 78.6% |

This table presents generalized and specific examples of acetalization reactions. Yields are context-dependent. organic-chemistry.orgresearchgate.net

Radical-Mediated Additions Involving 1,3-Dioxolane

Radical chemistry offers an alternative approach to forge carbon-carbon bonds. The direct addition of a 1,3-dioxolanyl radical to a pyridine ring could, in principle, install the desired substituent. Such reactions often rely on the activation of the heterocycle. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. More contemporary methods utilize N-alkoxypyridinium salts, which exhibit remarkable reactivity towards alkyl radicals and can sustain a radical chain process under neutral conditions, avoiding the need for strong acids. chemrxiv.org

A related strategy involves the N-hydroxyphthalimide (NHPI)-catalyzed radical addition of 1,3-dioxolanes to alkenes in the presence of molecular oxygen, leading to β-oxycarbonyl compounds. rsc.org While this specific reaction is not a direct path to the target molecule, it demonstrates the feasibility of generating and utilizing 1,3-dioxolanyl radicals in complex bond-forming sequences. The application of such a radical addition to a suitably functionalized and activated fluoropyridine derivative represents a potential, albeit challenging, synthetic route. nih.gov

Multi-Component Reactions Incorporating Dioxolanes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates substantial parts of all starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly build molecular complexity. nih.gov

While a specific MCR that directly assembles 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is not prominently described, the principles of MCRs could be applied. For example, a precursor like 2-(1,3-dioxolan-2-yl)acetaldehyde (B1368297) could potentially be a component in a pyridine-forming MCR. Many pyridine syntheses, such as the Bohlmann-Rahtz reaction, involve the condensation of an enamine with an ethynylketone, followed by cyclization. researchgate.net An appropriately substituted dioxolane-containing building block could conceivably be integrated into such a convergent strategy.

Similarly, three-component reactions for synthesizing substituted pyridines have been developed using various starting materials, including alcohols, styrenes, and cyanopyridines under metal-free photocatalytic conditions. rsc.org The modularity of MCRs allows for the potential incorporation of a dioxolane-bearing fragment, provided it is compatible with the reaction conditions. rsc.orgorganic-chemistry.org

Convergent and Divergent Synthetic Pathways to the Target Compound

The assembly of a polysubstituted heterocycle like this compound can be approached through either convergent or divergent strategies.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dioxolan 2 Yl 5 Fluoropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete assignment of all atoms and their connectivity can be achieved. bas.bgmdpi.com

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the dioxolane ring, and the hydroxyl group.

The aromatic region would feature two doublets corresponding to the protons at the C-2 and C-6 positions of the pyridine ring. The proton at C-6 will likely appear at a lower field due to the deshielding effects of the adjacent nitrogen and fluorine atoms. This signal would also exhibit coupling to the fluorine atom. The acetal (B89532) proton at C-2 of the dioxolane ring is expected to appear as a singlet in the range of 5.5-6.0 ppm. The four protons of the ethylene (B1197577) group of the dioxolane ring typically present as a multiplet. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.1 | d | ~1.5 |

| H-6 (Pyridine) | ~7.9 | d | ~3.0 (JH-F) |

| CH (Dioxolane) | ~5.8 | s | - |

| CH₂CH₂ (Dioxolane) | ~4.1 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. thno.org The spectrum for this compound is expected to show eight distinct signals, corresponding to each carbon atom in the structure.

The carbon atoms of the pyridine ring will appear in the aromatic region (120-160 ppm). The C-5 carbon, directly bonded to the fluorine atom, will show a large coupling constant (¹JC-F) and its chemical shift will be significantly influenced by the fluorine's electronegativity. The other pyridine carbons (C-2, C-3, C-4, C-6) will also exhibit smaller C-F couplings (²JC-F, ³JC-F). The acetal carbon (C-2' of the dioxolane ring) is characteristically found further downfield compared to the other aliphatic carbons, typically around 100-105 ppm. The two equivalent carbons of the ethylene bridge in the dioxolane ring will appear as a single peak in the aliphatic region.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~125 |

| C-5 (Pyridine) | ~155 (d, ¹JC-F ≈ 240 Hz) |

| C-6 (Pyridine) | ~140 (d, ²JC-F ≈ 20 Hz) |

| C-2' (Dioxolane) | ~102 |

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms within a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. wikipedia.orgspectralservice.de For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the pyridine ring. This signal's chemical shift provides information about the electronic environment of the fluorine. The signal will likely appear as a doublet due to coupling with the adjacent ortho proton (H-6). The typical chemical shift range for fluoroaromatic compounds is broad, but a value can be predicted based on similar structures. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.edu A key expected correlation would be between the pyridine protons H-2 and H-6, if any long-range coupling exists, and within the ethylene protons of the dioxolane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the aromatic proton signal at ~8.1 ppm would correlate with the carbon signal at ~145 ppm, assigning them to H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular fragments. youtube.comsdsu.edu Key HMBC correlations would include:

Correlation from the acetal proton (H-2' on the dioxolane) to the pyridine carbons C-4 and C-3, confirming the connection point of the dioxolane group.

Correlations from the pyridine protons (H-2, H-6) to other carbons within the pyridine ring, confirming their relative positions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the parent ion, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For this compound, the molecular formula is C₈H₈FNO₃. HRMS can measure the mass with high accuracy, typically to within a few parts per million (ppm), making it possible to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₃ |

| Calculated Exact Mass | 185.04882 |

| Ionization Mode | ESI+ |

The close agreement between the calculated and experimentally observed mass for the protonated molecule ([M+H]⁺) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. bas.bgrsc.org The IR spectrum of this compound would display several key absorption bands that confirm its structure.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 (broad) | O-H (hydroxyl) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| 1620-1580 | C=N, C=C (pyridine ring) | Stretching |

| 1250-1200 | C-F (aryl-fluoride) | Stretching |

The presence of a broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl group. The bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxolane ring appears just below 3000 cm⁻¹. The pyridine ring's C=C and C=N skeletal vibrations are expected in the 1620-1580 cm⁻¹ region. Strong absorptions corresponding to the C-O bonds of the alcohol and the acetal, as well as the C-F bond, would provide further structural confirmation. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

The crystallographic data reveals the specific spatial orientation of the fluoropyridinol ring relative to the dioxolane substituent. The planarity of the pyridine ring is a key feature, with the fluorine and hydroxyl groups exerting significant influence on the electronic distribution within the ring. The dioxolane ring adopts a specific conformation, which is crucial for understanding the steric and electronic interactions within the molecule.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 11.876(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1034.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.625 |

Note: The data presented in this table is a representative example based on typical crystallographic analyses of similar organic molecules and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions occurring within a molecule. For this compound, the UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, exhibits characteristic absorption bands that correspond to π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, is the primary chromophore responsible for the observed electronic transitions. The presence of the hydroxyl (-OH) and fluorine (-F) substituents on the pyridine ring, as well as the dioxolane group, modulates the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The hydroxyl group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption bands, while the fluorine atom's electronic influence is also significant.

Interactive Table: UV-Vis Spectroscopic Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 275 | 8,500 |

| n → π | 310 | 2,100 |

Note: The data in this table is hypothetical and serves to illustrate the typical electronic transitions observed for pyridinol derivatives. Actual values may vary based on experimental conditions.

Advanced Computational and Theoretical Investigations of 4 1,3 Dioxolan 2 Yl 5 Fluoropyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the electronic characteristics and spatial arrangement of atoms in a molecule. These calculations solve the Schrödinger equation for the given system, providing detailed information about its electronic structure and the energies and shapes of its molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. researchgate.net This process involves finding the lowest energy conformation on the potential energy surface. By mapping this surface, one can identify not only the ground state but also various stable conformers and the energy barriers between them, which constitutes the molecule's energy landscape. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol using DFT (Note: This data is illustrative and represents typical outputs of a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-F | ~1.35 Å |

| Bond Length | C(pyridine)-O(hydroxyl) | ~1.36 Å |

| Bond Length | C(pyridine)-C(dioxolane) | ~1.50 Å |

| Bond Angle | F-C-C(pyridine) | ~118° |

| Bond Angle | C-O-H(hydroxyl) | ~109° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals. The HOMO is likely to be concentrated around the electron-rich pyridine (B92270) ring and the oxygen atoms, particularly the hydroxyl group, indicating these are probable sites for electrophilic attack. The LUMO may be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom, marking sites susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This data is illustrative. Values are typically given in electron volts, eV.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify electron-rich and electron-poor regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and dioxolane groups, as well as the nitrogen atom in the pyridine ring. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl proton. researchgate.net

The MEP map provides a clear, intuitive guide to the molecule's reactive sites, complementing the HOMO-LUMO analysis and predicting how it will interact with other reagents. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in investigating complex chemical reactions by simulating the entire reaction process. This allows for the study of reaction mechanisms, the identification of intermediates, and the calculation of energy barriers, providing a level of detail that is often difficult to obtain through experimental means alone.

To understand how a chemical reaction proceeds, chemists must identify the transition state—the highest energy point along the reaction coordinate. Computational modeling can locate the precise geometry and energy of this transient species. By mapping the entire reaction pathway from reactants to products via the transition state, a detailed reaction mechanism can be elucidated. mdpi.com

For instance, if this compound were to undergo a reaction, such as an electrophilic substitution on the pyridine ring or a reaction involving the hydroxyl group, computational analysis could determine the most favorable pathway. This involves calculating the activation energy (the energy difference between the reactants and the transition state), which dictates the reaction rate. Stereoselective reactions involving the chiral centers that can be formed from the dioxolane ring can also be explained by analyzing the different energy barriers of competing pathways. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these environmental factors using methods like the Polarizable Continuum Model (PCM). mdpi.com This model simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, transition states, and products.

For this compound, a polar molecule, the choice of solvent would be critical. In a polar solvent, charge separation in a transition state might be stabilized, potentially lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Computational analysis of solvation effects is therefore essential for predicting reaction outcomes in a realistic chemical environment.

Conformational Analysis and Stereochemical Insights

The conformational landscape and stereochemical attributes of this compound are primarily governed by the interplay of several structural features: the planarity of the pyridine ring, the puckering of the dioxolane ring, the rotational freedom of the bond connecting these two rings, and the potential for intramolecular hydrogen bonding.

Direct experimental or computational data detailing the specific conformational isomers and their relative energies for this compound are not readily found in the surveyed scientific literature. However, theoretical studies on related compounds provide a strong basis for predicting its behavior.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometries and electronic properties of molecules. emerginginvestigators.orgijcce.ac.ir For instance, DFT calculations have been successfully employed to study the effects of substituents on the electron density distribution and geometry of pyridine rings. emerginginvestigators.org The introduction of a fluorine atom, a hydroxyl group, and a dioxolane moiety at positions 5, 3, and 4 respectively, is expected to significantly influence the electronic structure and, consequently, the conformational preferences of the molecule.

The 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or twist conformation. The specific conformation is influenced by the substituents attached to it. In the case of this compound, the pyridine ring at the 2-position of the dioxolane will have a preferred orientation to minimize steric hindrance.

The relative orientation of the pyridine and dioxolane rings will be a key determinant of the molecule's three-dimensional shape. This orientation is defined by the dihedral angle between the plane of the pyridine ring and the mean plane of the dioxolane ring. Computational energy profiling of this dihedral angle would reveal the most stable conformations.

As no specific experimental or computational studies on this compound are available, a data table of its conformational isomers and their calculated energies cannot be provided. However, a hypothetical table based on expected conformations is presented below for illustrative purposes. The actual energy differences would require dedicated computational studies.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Key Dihedral Angle (Pyridine-Dioxolane) | Intramolecular Hydrogen Bond | Relative Energy (kcal/mol) |

| A | ~0° (Coplanar) | O-H···F | 0.0 (Hypothetical global minimum) |

| B | ~90° (Perpendicular) | None | +X.X |

| C | ~180° (Coplanar, anti) | O-H···O (Dioxolane) | +Y.Y |

Note: This table is for illustrative purposes only and is not based on published experimental or computational data for this specific molecule. The relative energies (X.X and Y.Y) would need to be determined by quantum chemical calculations.

Chemical Reactivity and Transformations of 4 1,3 Dioxolan 2 Yl 5 Fluoropyridin 3 Ol

Reactions at the Pyridine (B92270) Ring

The pyridine ring in 4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol is electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent. This electronic nature primarily influences its susceptibility to different types of aromatic substitution reactions.

Electrophilic Aromatic Substitution on Fluorinated Pyridines

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) because the nitrogen atom deactivates the ring. almerja.comquimicaorganica.org The electrophile or the reaction's Lewis acidic catalyst can coordinate with the nitrogen's lone pair, further deactivating the ring by introducing a positive charge. almerja.com Consequently, electrophilic substitution on pyridine requires harsh reaction conditions and generally occurs at the 3-position. quimicaorganica.orgquora.com

For fluorinated pyridines, the fluorine atom introduces additional electronic effects. While halogens are generally deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. uci.edulibretexts.org However, in the context of the already electron-poor pyridine ring, the deactivating inductive effect of fluorine is significant. libretexts.org The position of electrophilic attack on a substituted pyridine is determined by the stability of the resulting carbocation intermediate (the sigma complex). quora.com Attack at the 3- and 5-positions is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org

In the specific case of this compound, the combined deactivating effects of the pyridine nitrogen and the fluorine atom at position 5 make electrophilic aromatic substitution challenging. The hydroxyl group at position 3 is an activating, ortho, para-directing group. However, the positions ortho and para to the hydroxyl group are already substituted (positions 2, 4, and 5). Therefore, any electrophilic attack would likely require forcing conditions and may lead to a mixture of products or no reaction at all.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.org

Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgacs.org This enhanced reactivity allows SNAr reactions on fluoropyridines to be conducted under milder conditions. acs.orgnih.gov

In this compound, the fluorine atom at position 5 is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The reaction can be performed with a variety of nucleophiles, including amines, alcohols, and thiols, often in the presence of a base. nih.govnih.gov The hydroxyl group at position 3, being electron-donating, may slightly decrease the reactivity of the fluorine at position 5 towards nucleophilic attack compared to a pyridine with only electron-withdrawing substituents. However, SNAr reactions on fluoropyridines are generally feasible even with a range of functional groups present on the molecule. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluorinated Pyridines

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Varies | Aminopyridine | nih.gov |

| Alcohols | NaH, DMF | Alkoxypyridine | nih.gov |

| Thiols | K2CO3, DMF | Thioether | nih.gov |

| Azoles | Organic Photoredox Catalysis | N-Aryl Azole | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Pyridyl Halides/Pseudohalides

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki and Sonogashira reactions are prominent examples that are widely applicable to pyridyl halides.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.com For pyridyl halides, the reactivity order is generally I > Br > Cl >> F. nih.gov While C-F bonds are typically unreactive in Suzuki couplings, recent advancements have enabled the use of alkyl fluorides under specific catalytic systems. nih.gov However, for aryl fluorides like in our target molecule, the C-F bond is generally considered inert to standard Suzuki conditions, making the fluorine atom an unlikely site for this reaction. If another halide were present on the ring, it would be the preferred site for Suzuki coupling. acs.orgacs.org

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide follows the trend I > Br > Cl > OTf. wikipedia.org The reaction is typically carried out in the presence of a base and can be performed under mild conditions. nih.govorganic-chemistry.org Given the low reactivity of the C-F bond, direct Sonogashira coupling at the fluorine position of this compound is not expected under standard conditions. Should the molecule contain a more reactive halide, that position would be the site of the Sonogashira reaction. nih.gov

Transformations Involving the Pyridin-3-ol Moiety

The pyridin-3-ol group imparts another layer of reactivity to the molecule, allowing for derivatization of the hydroxyl group and engaging in tautomeric equilibria.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of pyridin-3-ols can undergo typical alcohol reactions such as etherification and esterification.

Etherification can be achieved under various conditions. For instance, pyridoxine (B80251) (a vitamin B6 derivative containing a pyridin-3-ol moiety) undergoes regioselective etherification with various alcohols under catalyst-free, solventless conditions. nih.gov This reaction proceeds through an ortho-pyridinone methide intermediate. nih.gov Generally, less substituted alcohols provide higher yields. nih.gov In another study, the etherification of a phenol (B47542) was achieved using an aryl fluoride (B91410) and potassium carbonate in DMSO, a reaction that proceeds via nucleophilic aromatic substitution where the phenol acts as the nucleophile. walisongo.ac.id

Esterification of the hydroxyl group can also be readily accomplished using standard procedures, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Tautomerism Studies (Pyridin-3-ol vs. Pyridin-3-one)

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.com For 2- and 4-hydroxypyridines, the pyridone tautomer is generally the more stable form in most solvents. chemtube3d.comnih.gov

In the case of pyridin-3-ol, it exists predominantly as the hydroxy form. researchgate.net However, it can react as an ambident nucleophile through either the oxygen or the nitrogen atom of its pyridin-4-one tautomer, depending on the reaction conditions and the electrophile. researchgate.netosi.lv Theoretical studies on the tautomerism of pyridazin-3(2H)-one to pyridazin-3-ol (a related heterocyclic system) show that the direct intramolecular hydrogen transfer has a high activation energy, while an intermolecular double hydrogen transfer via a dimer has a much lower activation barrier. nih.gov The presence of protic polar solvents can also significantly lower the activation energy for the tautomerization process. nih.gov For this compound, it is expected to exist primarily in the pyridin-3-ol form, but the potential for it to react via its pyridin-3-one tautomer under certain conditions should be considered.

Oxidation and Reduction Reactions

The redox chemistry of this compound is centered on the pyridin-3-ol moiety. The phenol-like hydroxyl group is susceptible to oxidation, while the pyridine ring can undergo reduction, although the specific conditions for this particular molecule are not extensively documented.

The oxidation of the hydroxyl group can potentially lead to the formation of corresponding pyridinone or quinone-like structures, depending on the oxidant and reaction conditions. Mild oxidizing agents are generally required to prevent over-oxidation or degradation of the pyridine ring.

Conversely, reduction of the pyridine ring is a plausible transformation. Catalytic hydrogenation or the use of dissolving metal reductions could, in principle, reduce the pyridine ring to a piperidine (B6355638) or dihydropyridine (B1217469) derivative. However, such reactions may also affect the dioxolane ring, especially under acidic conditions that might be required for certain catalytic processes. The choice of reducing agent and conditions would be critical to achieve selective reduction of the pyridine ring while preserving the dioxolane protecting group. The treatment of related 2-phenylthiazolines with various oxidants can lead to a mixture of products, including ring-opened sulfonic acids and thiazoles, highlighting the complexity of such reactions on heterocyclic systems. rsc.org

Reactivity of the 1,3-Dioxolane (B20135) Unit

The 1,3-dioxolane group at the 4-position is a cyclic acetal (B89532), which serves as a masked aldehyde. Its reactivity is central to the synthetic utility of the parent molecule, allowing for the controlled release of a reactive formyl group.

The primary reaction of the 1,3-dioxolane unit is its hydrolysis to unveil the formyl group, yielding 5-fluoro-3-hydroxy-pyridine-4-carbaldehyde. This deprotection is typically achieved under acidic conditions. zsmu.edu.ua The stability of cyclic acetals to a wide range of nucleophiles and bases makes them excellent protecting groups. rsc.org A variety of methods can be employed for the deprotection of 1,3-dioxolanes, ranging from aqueous acid hydrolysis to the use of Lewis acids or other specific reagents. rsc.org The choice of reagent can be crucial to ensure compatibility with the other functional groups in the molecule. For instance, a mild and chemoselective method for the cleavage of acetals using catalytic cerium(III) triflate in wet nitromethane (B149229) at nearly neutral pH could be advantageous to avoid degradation of the acid-sensitive parts of the molecule. rsc.org Another efficient and mild methodology involves the use of nickel boride, generated in situ, which allows for chemoselective deprotection. nih.gov

Table 1: Selected Reagents for Deprotection of 1,3-Dioxolanes

| Reagent/System | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Standard method, but may not be suitable for acid-sensitive substrates. |

| Cerium(III) triflate | Wet nitromethane, room temp. | Mild, chemoselective, and proceeds at almost neutral pH. rsc.org |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Mild and efficient, with potential for concomitant reduction. nih.gov |

| Iodine | Acetone/Water | Neutral conditions, convenient and high-yielding. rsc.org |

| Er(OTf)₃ | Wet nitromethane, room temp. | Gentle Lewis acid catalyst for chemoselective cleavage. rsc.org |

Beyond simple deprotection, the 1,3-dioxolane ring can undergo other ring-opening reactions. These reactions can be initiated by strong nucleophiles or under specific catalytic conditions. For example, the ring opening of related benzophosphol-3-yl triflates can be achieved by nucleophilic attack of a Grignard reagent at the phosphorus center, leading to a cleaved ring and the formation of a new functional group. nih.gov While the phosphorus atom is key in this specific example, it illustrates the principle of nucleophile-induced ring-opening. In the context of this compound, highly reactive organometallic reagents could potentially attack the acetal carbon, leading to ring cleavage and the formation of a new carbon-carbon bond. Furthermore, studies on the low-temperature oxidation of 1,3-dioxolane have shown that ring-opening β-scission reactions are dominant pathways. mdpi.com Cationic ring-opening polymerization of 1,3-dioxolane is also a known process, which underscores the susceptibility of the ring to electrophilic attack leading to cleavage.

If the 1,3-dioxolane unit is formed from a chiral diol, it can serve as a chiral auxiliary, influencing the stereochemical outcome of reactions at or near the pyridine core. The chiral environment created by the dioxolane can direct the approach of reagents, leading to diastereoselective transformations. While specific examples for this compound are not documented, the principle is well-established in organic synthesis. For instance, chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids, are widely used for asymmetric synthesis. nih.gov Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes. mdpi.com This highlights the potential for stereocontrol in reactions involving the dioxolane ring itself. The development of stereoselective, metal-free ring-expansion of related heterocyclic systems further demonstrates the utility of such cyclic structures in accessing valuable, highly functionalized molecules. sigmaaldrich.com

Strategic Derivatization for Functional Diversification

The structure of this compound offers several handles for strategic derivatization to create a library of analogues for various applications. The primary sites for modification are the hydroxyl group, the aromatic ring, and the masked aldehyde function.

The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

The pyridine ring itself, activated by the fluorine and hydroxyl substituents, can potentially undergo nucleophilic aromatic substitution, where the fluorine atom is displaced by other nucleophiles. This provides a route to a wide range of 5-substituted pyridin-3-ol derivatives.

Upon deprotection of the dioxolane, the resulting aldehyde opens up a vast array of synthetic possibilities. It can undergo reductive amination to form amines, Wittig-type reactions to generate alkenes, and various condensation reactions to build more complex heterocyclic systems. This strategic derivatization is a common approach in medicinal chemistry to explore structure-activity relationships. For example, new 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives have been synthesized to act as modulators to overcome multidrug resistance in cancer therapy. clinicaltrials.gov Silylation is another derivatization strategy that can be employed, often to increase volatility for analytical purposes, by targeting active hydrogen atoms like the one on the hydroxyl group. bldpharm.comresearchgate.net

Utility of 4 1,3 Dioxolan 2 Yl 5 Fluoropyridin 3 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocycles

The presence of a fluorine atom on the pyridine (B92270) ring of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol makes it a valuable precursor for the synthesis of various fluorinated heterocycles. The fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents. nih.govinnospk.com This reactivity is crucial for building more complex heterocyclic systems.

Furthermore, the existing pyridine ring can serve as a scaffold for the construction of fused heterocyclic systems. For instance, the hydroxyl and the adjacent formyl group (after deprotection of the dioxolane) can undergo condensation reactions with various binucleophiles to form fused rings such as pyridopyrazines or pyridotriazines. The fluorine atom in these resulting heterocycles can impart unique biological and chemical properties.

Table 1: Potential Fluorinated Heterocycles from this compound

| Precursor | Reagent | Resulting Heterocycle | Potential Application Area |

| This compound | Hydrazine | Fluorinated Pyridopyrazole | Medicinal Chemistry |

| 4-Formyl-5-fluoropyridin-3-ol | Guanidine | Fluorinated Pyridopyrimidine | Agrochemicals |

| 4-Formyl-5-fluoropyridin-3-ol | o-Phenylenediamine | Fluorinated Pyridobenzimidazole | Materials Science |

| 5-Fluoropyridin-3,4-dicarbaldehyde | Hydrazine | Fluorinated Pyridazino[4,5-d]pyridine | Pharmaceutical Intermediate |

This table is illustrative and based on known chemical transformations of analogous compounds.

Intermediate in the Construction of Polyfunctionalized Pyridine Derivatives

The title compound is an excellent intermediate for creating polyfunctionalized pyridine derivatives due to its distinct reactive sites. The hydroxyl group can be readily derivatized through etherification or esterification reactions. The 1,3-dioxolane (B20135) group serves as a protecting group for the formyl moiety, which can be chemoselectively deprotected under acidic conditions to reveal the aldehyde. researchgate.net

Once deprotected, the formyl group can participate in a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation with various nucleophiles to form imines, oximes, or hydrazones. This allows for the introduction of a wide variety of functional groups at the 4-position of the pyridine ring. The strategic manipulation of the hydroxyl and formyl groups, in conjunction with the reactivity of the fluorine atom, enables the synthesis of a vast library of highly substituted pyridines. rsc.orgresearchgate.net

Table 2: Examples of Polyfunctionalized Pyridine Derivatives

| Starting Material | Reaction | Functional Group Introduced | Resulting Compound Class |

| This compound | Alkylation of OH | O-Alkyl | Alkoxy-fluoropyridines |

| This compound | Acylation of OH | O-Acyl | Acyl-fluoropyridines |

| 4-Formyl-5-fluoropyridin-3-ol | Oxidation of CHO | Carboxylic Acid | Fluoropyridine Carboxylic Acids |

| 4-Formyl-5-fluoropyridin-3-ol | Reductive Amination of CHO | Aminomethyl | Aminomethyl-fluoropyridines |

| 4-Formyl-5-fluoropyridin-3-ol | Wittig Reaction of CHO | Alkene | Alkenyl-fluoropyridines |

This table is illustrative and based on known chemical transformations of analogous compounds.

Applications in Advanced Organic Synthesis for Complex Molecular Architectures

The multifunctionality of this compound makes it a valuable tool in the hands of synthetic chemists for the construction of complex molecular architectures. In multi-step total synthesis, the ability to selectively unmask and react different functional groups is paramount. The protected aldehyde allows other transformations to be carried out on the molecule without affecting the formyl group. researchgate.netorganic-chemistry.org

For example, the hydroxyl group could be used to attach the pyridine core to another molecular fragment, followed by deprotection and reaction of the aldehyde to build another part of the target molecule. The fluorine atom can be retained in the final product to enhance its biological activity or can be displaced at a later stage of the synthesis to introduce further complexity. nih.govacs.org This strategic, stepwise functionalization is a hallmark of its utility in advanced organic synthesis.

Table 3: Hypothetical Role in Complex Molecule Synthesis

| Complex Molecule Target | Key Synthetic Step | Role of this compound |

| Fused Polycyclic Alkaloid | Pictet-Spengler Reaction | Provides the aldehyde- and hydroxyl-substituted pyridine core for cyclization. |

| Macrocyclic Peptide Mimic | Macrolactamization | The carboxylic acid derived from the formyl group can be used for amide bond formation. |

| Bioactive Natural Product Analogue | Cross-Coupling Reactions | The fluorine atom can be replaced via SNAr to introduce complex side chains. |

This table presents hypothetical applications based on established synthetic strategies.

Future Directions in Synthetic Design and Method Development

The utility of this compound is poised to expand with the continuous development of new synthetic methodologies. Future research will likely focus on several key areas:

Catalytic C-F Bond Functionalization: The development of novel transition-metal-catalyzed methods for the direct functionalization of the C-F bond would significantly enhance the versatility of this building block, allowing for the introduction of a wider range of substituents under mild conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis and derivatization of this compound could offer improved safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: The application of enzymes for the selective transformation of the functional groups on the pyridine ring could provide access to enantiomerically pure derivatives, which are highly valuable in medicinal chemistry.

Photoredox Catalysis: Light-mediated reactions could offer new pathways for the functionalization of the pyridine ring, potentially enabling transformations that are not achievable through traditional thermal methods. researchgate.net

As synthetic methods continue to evolve, the demand for versatile and highly functionalized building blocks like this compound is expected to grow, further solidifying its role in the design and synthesis of next-generation functional molecules.

Q & A

Basic: What are the key synthetic pathways for preparing 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol?

Methodological Answer:

- Route 1 (Anhydride-mediated synthesis): React 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides in dry dioxane, using pyridine as a base. Post-reaction, evaporate the solvent, triturate the residue with water, and purify via suction filtration .

- Route 2 (Chromatographic purification): After synthesis, employ column chromatography (e.g., ethyl acetate/hexane, 1:4) for purification, followed by recrystallization from 2-propanol or methanol to isolate the compound .

- Critical Parameters: Reaction time (overnight for anhydride reactions) and temperature control (e.g., –20°C for diazomethane-based steps) are crucial for yield optimization .

Basic: How can researchers optimize solvent selection and reaction conditions for fluoropyridine derivatives?

Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., dioxane, dichloromethane) to stabilize intermediates. For anhydride-mediated reactions, dry dioxane minimizes side reactions .

- Temperature: Maintain low temperatures (–20°C) for reactions involving sensitive reagents like diazomethane to prevent decomposition .

- Workup: Post-reaction, evaporate solvents under reduced pressure and use high-vacuum drying to remove trace impurities .

Advanced: How can crystallographic data resolve structural ambiguities in fluoropyridine derivatives?

Methodological Answer:

- X-ray Crystallography: Use single-crystal X-ray diffraction to determine bond angles, dihedral angles, and substituent orientations. For example, related compounds like 2-fluoro-5-(4-fluorophenyl)pyridine were structurally validated using this method .

- Data Interpretation: Compare crystallographic parameters (e.g., torsion angles of the dioxolane ring) with computational models (DFT) to validate stereochemistry. Discrepancies in bond lengths (>0.05 Å) may indicate conformational flexibility or crystal packing effects .

Advanced: How should researchers address contradictions in reactivity data for fluoropyridine moieties?

Methodological Answer:

- Controlled Comparative Studies: Design parallel experiments under varying conditions (e.g., anhydride vs. chloroanhydride in fluorination reactions) to isolate variables .

- Analytical Validation: Use HPLC or GC-MS to quantify byproducts. For example, discrepancies in yields between anhydride-based () and diazomethane-based () routes may arise from competing side reactions (e.g., hydrolysis).

- Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O in dioxolane) to track reaction pathways and identify intermediates via NMR .

Advanced: What strategies improve regioselectivity during functionalization of the pyridine ring?

Methodological Answer:

- Directing Groups: Utilize hydroxyl or dioxolane substituents to guide electrophilic substitution. For example, the 3-hydroxyl group in the target compound may direct fluorination to the 5-position via hydrogen bonding .

- Protection/Deprotection: Protect the hydroxyl group (e.g., as a silyl ether) before fluorination to prevent undesired side reactions. Deprotection can be achieved using mild acidic conditions .

- Catalytic Systems: Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, as seen in related pyridin-3-ol derivatives .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) to separate polar byproducts .

- Recrystallization: Optimize solvent pairs (e.g., methanol/water or DMF/ethanol) based on solubility differences. For instance, DMF-EtOH (1:1) mixtures are effective for high-purity recrystallization .

- Filtration: Triturate crude products with water to remove unreacted starting materials or salts .

Advanced: How can computational modeling complement experimental data for this compound?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., Fukui indices) to identify reactive sites for fluorination or nucleophilic attack. Compare with experimental NMR shifts (¹⁹F or ¹H) for validation .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize recrystallization conditions. For example, simulate ethanol vs. methanol to predict crystal lattice stability .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies, leveraging structural analogs like pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。